

The Multi-Faceted Targeting Profile of BMS-777607: An In-Depth Technical Guide

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Compound of Interest		
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Abstract

BMS-777607 is a potent, ATP-competitive small molecule inhibitor with a primary targeting profile against the c-Met receptor tyrosine kinase and the TAM (Tyro3, Axl, Ron) family of receptor tyrosine kinases.[1][2] These kinases are crucial regulators of oncogenic processes, including cell proliferation, survival, migration, and invasion. Dysregulation of their signaling pathways is a hallmark of numerous malignancies, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the targets of BMS-777607, its mechanism of action, and detailed experimental protocols for its characterization.

Primary Molecular Targets and Inhibitory Profile

BMS-777607 exhibits potent inhibitory activity against a select group of receptor tyrosine kinases, with a particularly high affinity for c-Met and the TAM family members AxI, Ron, and Tyro3.

Kinase Inhibition Profile

The inhibitory activity of BMS-777607 has been quantified through various in vitro kinase assays, revealing low nanomolar IC50 values against its primary targets.



Target Kinase	IC50 (nM)	Assay Type	Reference
AxI	1.1	Cell-free assay	[1][3]
Ron	1.8	Cell-free assay	[1][3]
c-Met	3.9	Cell-free assay	[1][3]
Tyro3	4.3	Cell-free assay	[3]
Mer	14	Cell-free assay	[3]

BMS-777607 demonstrates significant selectivity for these kinases, with over 40-fold greater potency against Met-related targets compared to other kinases such as Lck, VEGFR-2, and TrkA/B, and more than 500-fold selectivity against a broader panel of receptor and non-receptor kinases.[3]

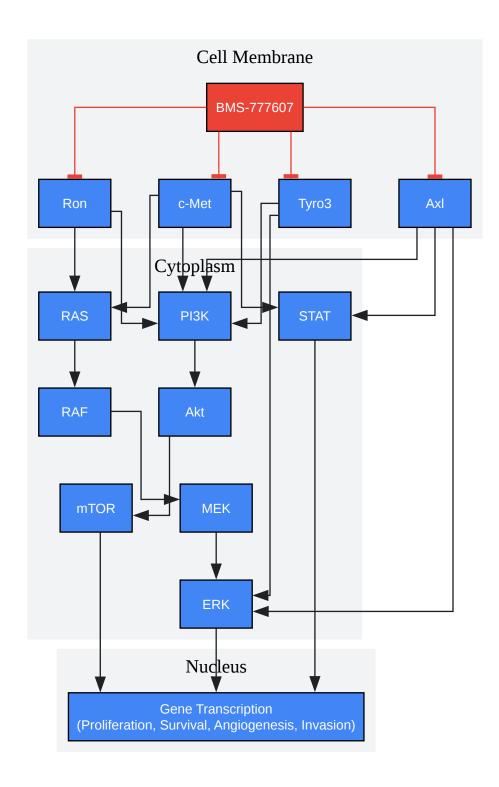
Mechanism of Action and Signaling Pathway Inhibition

BMS-777607 functions as an ATP-competitive inhibitor, binding to the kinase domain of its target receptors and preventing the phosphorylation and subsequent activation of downstream signaling cascades. The primary pathways affected are the PI3K/Akt/mTOR, MAPK/ERK, and STAT signaling axes, which are critical for tumor cell proliferation, survival, and metastasis.

Signaling Pathways

The inhibition of c-Met and TAM kinases by BMS-777607 leads to the downregulation of key downstream signaling pathways.





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Figure 1: BMS-777607 Signaling Pathway Inhibition.

In Vitro Cellular Activity



BMS-777607 has demonstrated potent anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines, particularly those with dysregulated c-Met or TAM kinase signaling.

Cellular IC50 Values

The half-maximal inhibitory concentration (IC50) of BMS-777607 has been determined in numerous cancer cell lines.

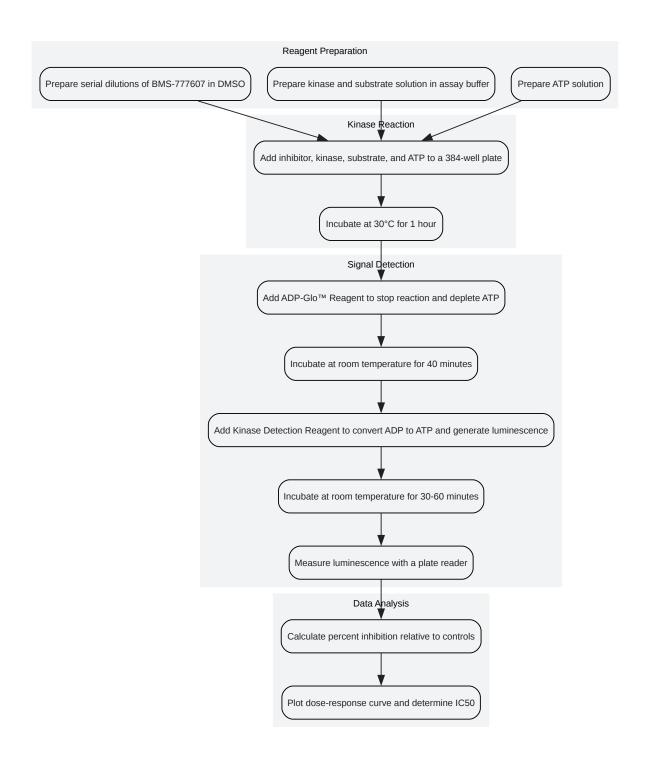
Cell Line	Cancer Type	IC50 (nM)	Assay Type	Reference
GTL-16	Gastric Carcinoma	20	Cell lysate autophosphorylat ion	[3]
H1993	Non-Small Cell Lung Cancer	Varies	Proliferation	[3]
U87MG	Glioblastoma	Varies	Proliferation	[3]
SF126	Glioblastoma	Varies	Proliferation	[1]
U118MG	Glioblastoma	Varies	Proliferation	[1]
PC-3	Prostate Cancer	<1	HGF-stimulated autophosphorylat ion	[3]
DU145	Prostate Cancer	<1	HGF-stimulated autophosphorylat ion	[3]
KHT	Fibrosarcoma	10	Autophosphoryla tion	[3]
T-47D	Breast Cancer	Varies	Clonogenic growth	[4]
ZR-75-1	Breast Cancer	Varies	Clonogenic growth	[4]
HUVEC	Endothelial	Varies	Proliferation	[1][5]



Detailed Experimental Protocols In Vitro Kinase Assay

This protocol outlines a method to determine the in vitro potency of BMS-777607 against a target kinase using a luminescence-based assay that measures ADP production.





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Figure 2: In Vitro Kinase Assay Workflow.



Materials:

- BMS-777607
- Recombinant target kinase (e.g., c-Met, Axl)
- Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
- ATP
- DMSO
- Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well white plates

Procedure:

- Prepare a 10 mM stock solution of BMS-777607 in DMSO.
- Perform serial dilutions of the BMS-777607 stock solution in DMSO.
- In a 384-well plate, add the diluted BMS-777607 or DMSO (vehicle control).
- Add the kinase and substrate solution to each well.
- Initiate the reaction by adding the ATP solution. The final reaction volume is typically 10-25 μL .
- Incubate the plate at 30°C for 60 minutes.
- Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.

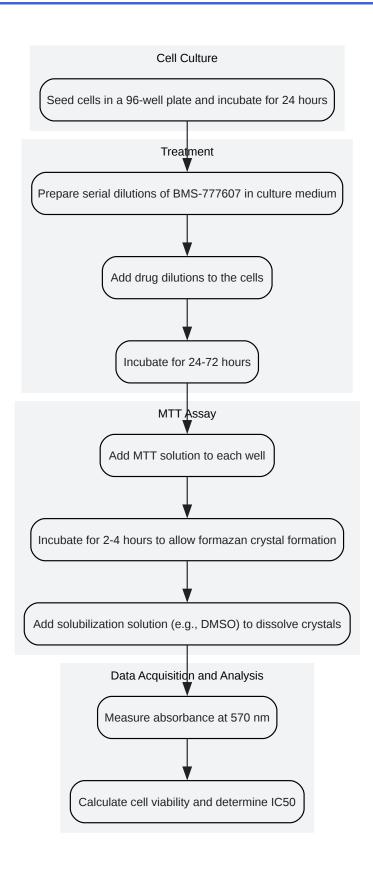


- Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction.
- Incubate at room temperature for 30-60 minutes.
- Measure the luminescence using a plate reader.
- Calculate the percentage of inhibition for each BMS-777607 concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

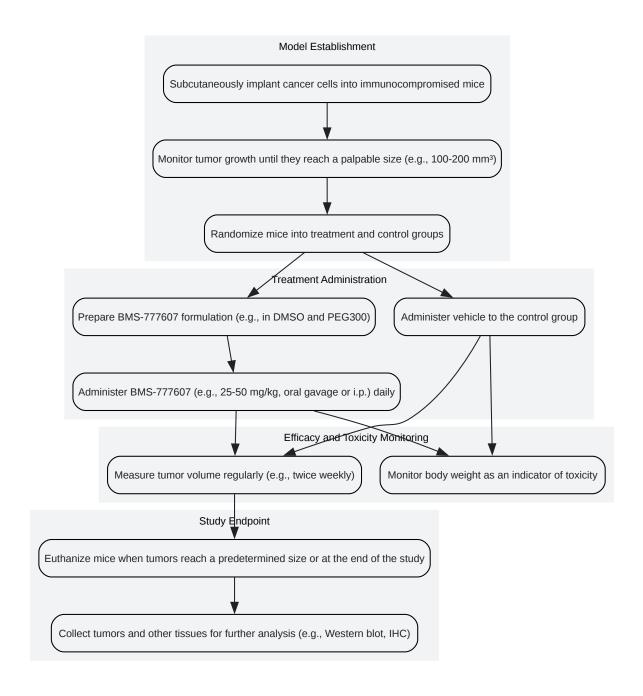
Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the effect of BMS-777607 on the viability of cancer cell lines.









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